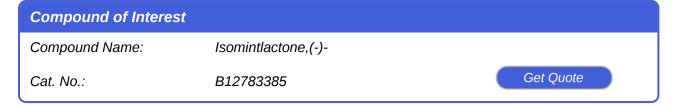


(-)-Isomintlactone CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025



(-)-Isomintlactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Isomintlactone, a naturally occurring monoterpenoid lactone. The document summarizes its chemical identifiers, outlines a representative synthetic protocol, and explores its potential biological activities and associated signaling pathways based on current scientific literature.

Chemical Identifiers and Properties

(-)-Isomintlactone is a chiral molecule with the IUPAC name (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one. Its chemical properties and identifiers are summarized in the table below for easy reference.



Identifier	Value	Source
CAS Number	208841-46-7	[1]
IUPAC Name	(6S,7aR)-3,6-dimethyl- 5,6,7,7a-tetrahydro-4H-1- benzofuran-2-one	[2]
Molecular Formula	C10H14O2	[2]
Molecular Weight	166.22 g/mol	[2]
Canonical SMILES	C[C@H]1CCC2=C(C(=O)O[C @@H]2C1)C	[2]
InChI	InChI=1S/C10H14O2/c1-6-3-4- 8-7(2)10(11)12-9(8)5- 6/h6,9H,3-5H2,1- 2H3/t6-,9+/m0/s1	[2]
InChlKey	VUVQBYIJRDUVHT- IMTBSYHQSA-N	[2]
Appearance	Colorless to pale yellow clear liquid (est.)	[3]
Solubility	Slightly soluble in water; soluble in oil and ethanol.	

Synthesis of (-)-Isomintlactone

The enantioselective synthesis of (-)-Isomintlactone can be achieved through various synthetic routes.[4][5][6] A representative experimental protocol, based on the transformation of a readily available chiral precursor like (-)-isopulegol, is outlined below. This multi-step synthesis involves key reactions such as ozonolysis, cyclization, and stereoselective reduction.

Experimental Protocol: Representative Synthesis from (-)-Isopulegol

Step 1: Oxidative Cleavage of (-)-Isopulegol



- Dissolve (-)-isopulegol (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and methanol.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
- Purge the solution with nitrogen or oxygen to remove excess ozone.
- Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the reaction to warm to room temperature overnight.
- Concentrate the reaction mixture under reduced pressure to yield the crude keto-aldehyde intermediate.

Step 2: Intramolecular Aldol Condensation and Lactonization

- Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol.
- Add a base, such as sodium methoxide, to catalyze the intramolecular aldol condensation.
- Stir the reaction at room temperature until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).
- Acidify the reaction mixture with a mild acid, such as acetic acid, to promote lactonization.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain the enone lactone intermediate.

Step 3: Stereoselective Reduction

• Dissolve the enone lactone from Step 2 in a suitable solvent, such as ethanol.



- Add a catalyst for stereoselective hydrogenation, for example, a chiral phosphine-rhodium complex.
- Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
- Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
- Purify the resulting crude (-)-Isomintlactone by column chromatography to yield the final product.

Note: This is a representative protocol and specific reaction conditions, such as solvent, temperature, and reaction times, may need to be optimized for best results.

Potential Biological Activity and Signaling Pathways

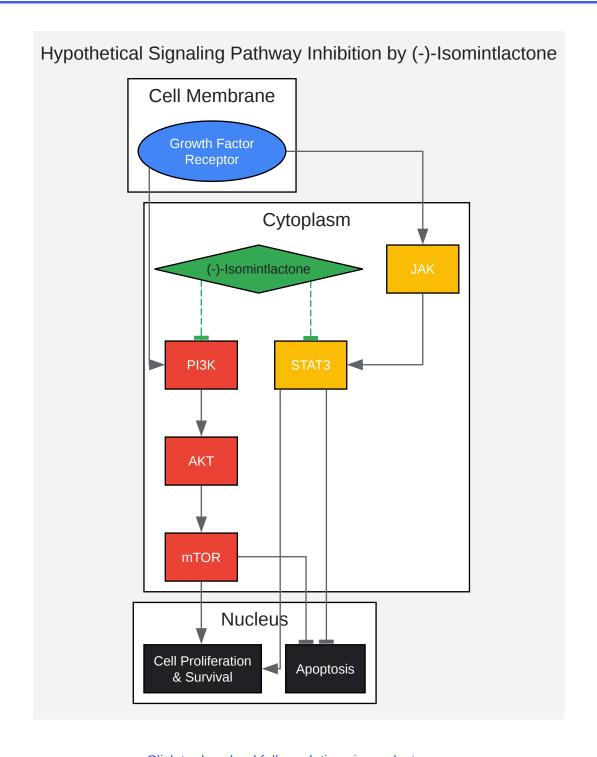
While the specific biological activities of (-)-Isomintlactone are not extensively documented, research on structurally similar terpenoid lactones provides insights into its potential therapeutic effects. Terpenoids with lactone moieties are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

For instance, isoalantolactone, a structurally related sesquiterpenoid lactone, has been shown to exert anti-cancer effects by modulating key cellular signaling pathways.[8] Based on this, a hypothetical mechanism of action for (-)-Isomintlactone can be proposed.

Hypothetical Signaling Pathway Inhibition by (-)-Isomintlactone

It is plausible that (-)-Isomintlactone could inhibit cancer cell proliferation and survival by targeting pathways such as the PI3K/AKT/mTOR and STAT3 signaling cascades. These pathways are frequently dysregulated in various cancers and are crucial for cell growth, proliferation, and apoptosis evasion.





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